

# Post-translational modifications of the ppDNM protein

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An In-depth Technical Guide to the Post-Translational Modifications of Dynamin-related Protein 1 (Drp1)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Dynamin-related protein 1 (Drp1), encoded by the DNM1L gene, is a master regulator of mitochondrial fission. As a cytosolic GTPase, its translocation to the outer mitochondrial membrane is a critical step in the division of mitochondria. This process is essential for maintaining a healthy mitochondrial network, cellular energy homeostasis, and the regulation of apoptosis. The function of Drp1 is intricately controlled by a variety of post-translational modifications (PTMs). These modifications modulate Drp1's enzymatic activity, its subcellular localization, and its interactions with adaptor proteins, thereby fine-tuning the process of mitochondrial fission in response to cellular signals. Dysregulation of Drp1's PTMs has been implicated in a range of pathologies, including cardiovascular and neurodegenerative diseases, as well as cancer, making it a prime target for therapeutic intervention.<sup>[1][2][3][4]</sup> This guide provides a comprehensive overview of the key PTMs of Drp1, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

## Key Post-Translational Modifications of Drp1

Drp1 undergoes several types of post-translational modifications that regulate its function. The most extensively studied of these are phosphorylation, ubiquitination, and SUMOylation. Other modifications such as acetylation, O-GlcNAcylation, and S-nitrosylation also play a role in modulating Drp1 activity.<sup>[5][2][3][4][6][7]</sup>

## Phosphorylation

Phosphorylation is the most well-characterized PTM of Drp1, with different phosphorylation events either activating or inhibiting its fission-promoting activity.<sup>[5]</sup> The two most studied phosphorylation sites are Serine 616 (Ser616) and Serine 637 (Ser637).<sup>[1][5]</sup>

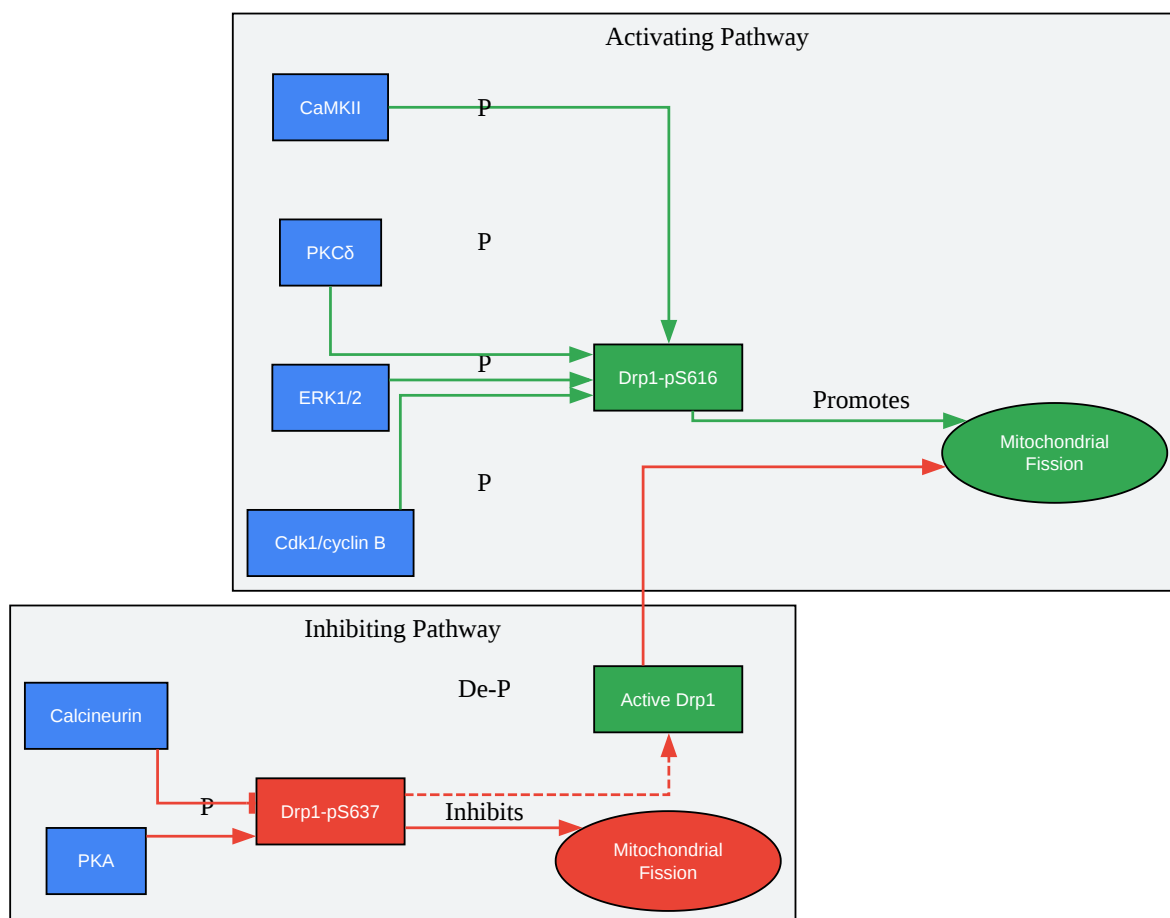
- **Activating Phosphorylation at Serine 616:** Phosphorylation of Drp1 at Ser616 is generally considered an activating modification that promotes mitochondrial fission.<sup>[8][9]</sup> This phosphorylation event is catalyzed by several kinases, including cyclin-dependent kinase 1 (Cdk1)/cyclin B, extracellular signal-regulated kinase 1/2 (ERK1/2), protein kinase C $\delta$  (PKC $\delta$ ), and Ca<sup>2+</sup>/calmodulin-dependent protein kinase II (CaMKII).<sup>[8][9]</sup> Phosphorylation at this site enhances the recruitment of Drp1 to the mitochondria.<sup>[9]</sup>
- **Inhibitory Phosphorylation at Serine 637:** In contrast, phosphorylation at Ser637 is typically an inhibitory modification that prevents mitochondrial fission.<sup>[8][9]</sup> This phosphorylation is primarily mediated by protein kinase A (PKA).<sup>[8][9]</sup> The dephosphorylation of Ser637 by the phosphatase calcineurin promotes the translocation of Drp1 to the mitochondria and induces fission.<sup>[9]</sup>

### Quantitative Data on Drp1 Phosphorylation

The ratio of phosphorylation at Ser616 to Ser637 is often used as an indicator of Drp1 activity and the state of mitochondrial dynamics.<sup>[1][10]</sup>

Condition	p-Drp1(Ser616)/p-Drp1(Ser637) Ratio	Effect on Mitochondrial Fission	Reference
Non-SE (dentate gyrus astrocytes)	2.63	Basal level	<a href="#">[10]</a>
Non-SE (CA1 astrocytes)	5.56	Higher basal fission potential	<a href="#">[10]</a>
3 days post-SE (CA1 astrocytes)	1.58	Decreased	<a href="#">[10]</a>
4 weeks post-SE (CA1 astrocytes)	1.03	Prolonged reduction	<a href="#">[10]</a>
Cancer Cachexia (in vitro)	Increased p-Drp1(Ser616), Decreased p-Drp1(Ser637)	Increased	<a href="#">[1]</a>

### Signaling Pathway for Drp1 Phosphorylation



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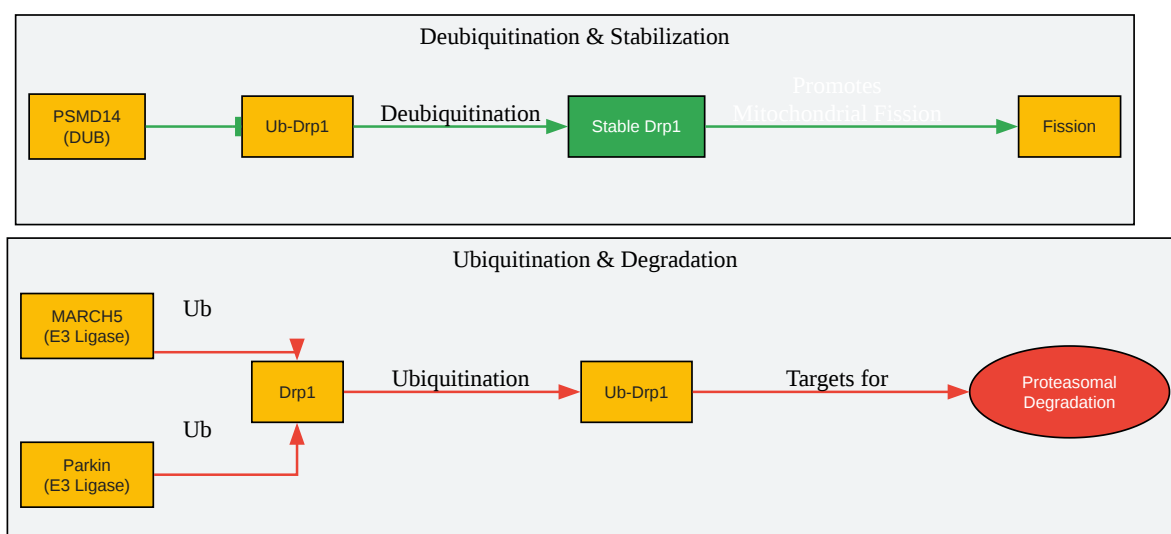
Caption: Drp1 phosphorylation signaling pathways.

## Ubiquitination

Ubiquitination of Drp1 is another crucial PTM that can lead to either its degradation or modulation of its activity. Several E3 ubiquitin ligases, including Parkin and MARCH5, have

been shown to ubiquitinate Drp1.[11][12] Parkin-mediated ubiquitination targets Drp1 for proteasomal degradation, thereby inhibiting mitochondrial fission.[12][13] Conversely, some ubiquitination events may promote Drp1 recruitment to the mitochondria.[12] The deubiquitinating enzyme PSMD14 has been shown to stabilize Drp1 by removing ubiquitin chains, thus promoting mitochondrial fission.[14]

### Signaling Pathway for Drp1 Ubiquitination



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Caption: Drp1 ubiquitination and deubiquitination pathways.

## SUMOylation

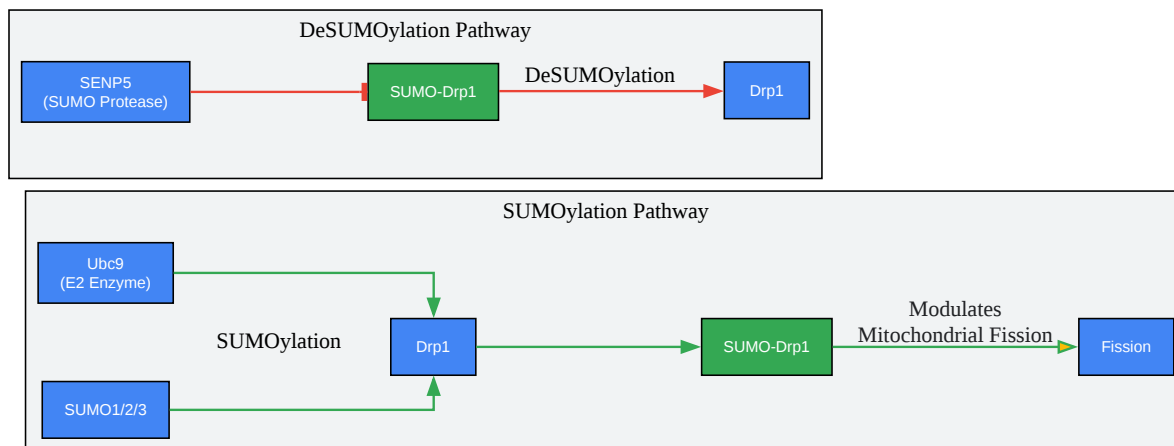
SUMOylation, the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins, is another important PTM that regulates Drp1 function. Drp1 can be modified by SUMO1, SUMO2, and SUMO3 isoforms.[3] SUMOylation of Drp1 has been linked to its activity cycle and can influence its localization and interaction with other proteins.[3][15] For instance,

SUMOylation can affect the binding of Drp1 to its receptor Mff on the outer mitochondrial membrane.[16] The SUMO protease SENP5 has been implicated in the deSUMOylation of Drp1.[15]

#### Quantitative Data on Drp1 SUMOylation

Condition	Drp1 SUMOylation Level	Effect	Reference
Hypoxia/Reoxygenation (H/R)	Increased	Promotes mitochondrial recruitment	[17]
ALR Overexpression	Decreased	Protects against H/R injury	[17]
Drp1-S616D mutant	Decreased	[17]	
Drp1-S616A mutant	Increased	[17]	

#### Signaling Pathway for Drp1 SUMOylation



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Caption: Drp1 SUMOylation and deSUMOylation pathways.

## Experimental Protocols

### Analysis of Drp1 Phosphorylation by Western Blot

This protocol describes the detection of total and phosphorylated Drp1 in cell lysates.

#### a. Cell Lysis

- Wash cells twice with ice-cold PBS.
- Lyse cells on ice for 30 minutes in total cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge at 12,000 rpm for 10 minutes at 4°C.

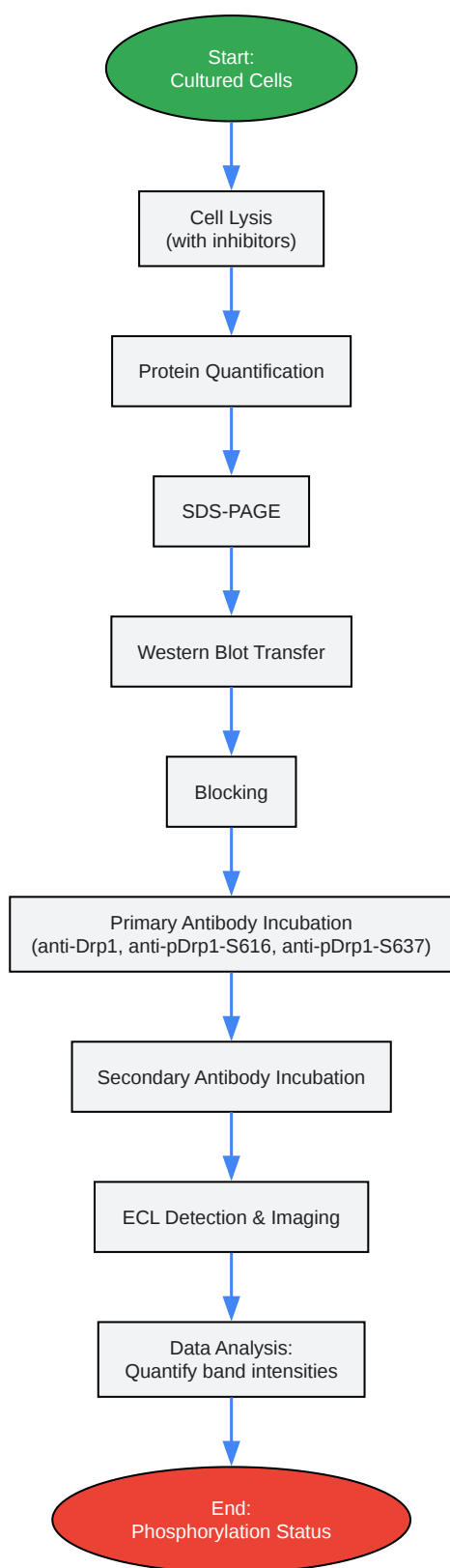
- Collect the supernatant (total cell lysate).
- Determine protein concentration using a BCA or Bradford assay.

#### b. SDS-PAGE and Western Blotting

- Prepare samples by adding 1x reducing sample loading buffer and boiling at 100°C for 10 minutes.
- Load equal amounts of protein per lane on an SDS-PAGE gel.
- Perform electrophoresis to separate proteins by size.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against total Drp1, phospho-Drp1 (Ser616), and phospho-Drp1 (Ser637) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[\[5\]](#)[\[18\]](#)[\[19\]](#)

#### Experimental Workflow for Drp1 Phosphorylation Analysis





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Caption: Workflow for Drp1 phosphorylation analysis.

## In Vivo Ubiquitination Assay by Immunoprecipitation

This protocol details the detection of ubiquitinated Drp1 from cell lysates.

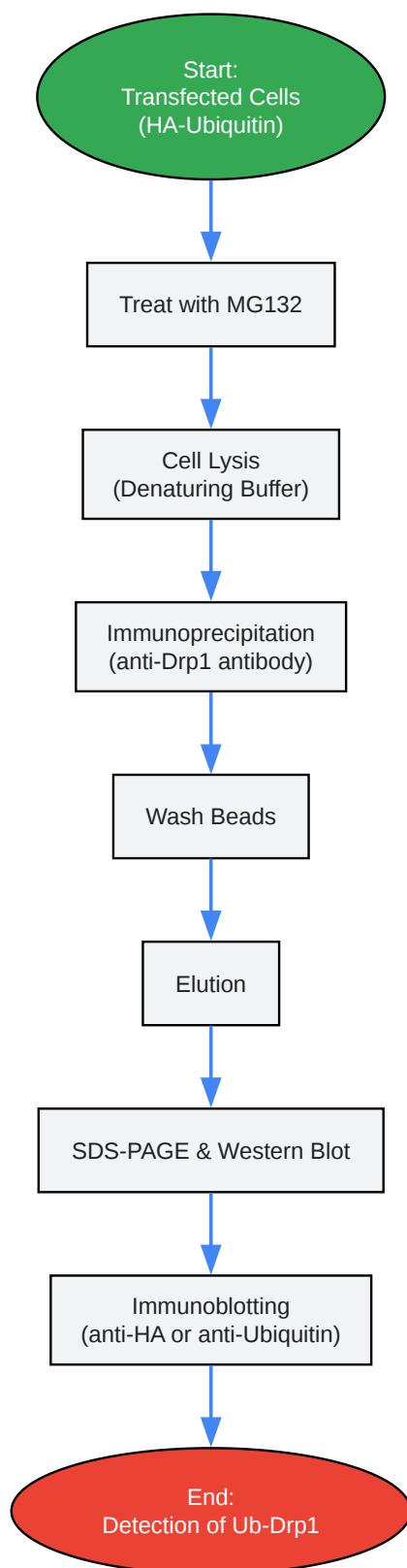
### a. Cell Lysis and Immunoprecipitation

- Transfect cells with expression plasmids for HA-tagged ubiquitin and the protein of interest (Drp1).
- Treat cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.
- Lyse cells in a denaturing lysis buffer (e.g., containing 1% SDS) and boil to dissociate protein complexes.
- Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration.
- Incubate the lysate with an anti-Drp1 antibody overnight at 4°C.
- Add Protein A/G agarose beads and incubate for an additional 2-4 hours.
- Wash the beads extensively with wash buffer to remove non-specific binding.

### b. Western Blot Analysis

- Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
- Perform SDS-PAGE and western blotting as described in the phosphorylation protocol.
- Probe the membrane with an anti-HA or anti-ubiquitin antibody to detect ubiquitinated Drp1.
- The membrane can be stripped and re-probed with an anti-Drp1 antibody to confirm the immunoprecipitation of Drp1.[\[13\]](#)[\[14\]](#)[\[20\]](#)

Experimental Workflow for Drp1 Ubiquitination Assay



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Caption: Workflow for in vivo Drp1 ubiquitination assay.

## In Vitro SUMOylation Assay

This protocol outlines the reconstitution of the SUMOylation cascade in a test tube to modify Drp1.

### a. Reaction Setup

- Combine the following components in a reaction buffer:
  - Recombinant SUMO E1 activating enzyme
  - Recombinant Ubc9 (SUMO E2 conjugating enzyme)
  - Recombinant SUMO protein (SUMO1, 2, or 3)
  - Recombinant purified Drp1 protein
  - ATP
- Incubate the reaction mixture at 30-37°C for 1-2 hours.

### b. Analysis

- Stop the reaction by adding SDS-PAGE sample buffer.
- Analyze the reaction products by SDS-PAGE and western blotting.
- Probe the membrane with an anti-Drp1 antibody to detect the appearance of higher molecular weight bands corresponding to SUMO-conjugated Drp1.

Note: The specific concentrations of enzymes and substrates may need to be optimized.

## Conclusion

The post-translational modification of Drp1 is a complex and dynamic process that is central to the regulation of mitochondrial fission. A thorough understanding of these modifications and the signaling pathways that control them is crucial for elucidating the role of mitochondrial dynamics in health and disease. The quantitative data, signaling pathway diagrams, and experimental protocols provided in this guide offer a valuable resource for researchers and

drug development professionals seeking to investigate and target Drp1-mediated mitochondrial fission. Further research into the interplay between different PTMs and their integrated effect on Drp1 function will undoubtedly open new avenues for therapeutic intervention in a wide range of human diseases.

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